

An In-depth Technical Guide to the Solubility of Sodium Cyanurate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium cyanurate

Cat. No.: B1629890

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **sodium cyanurate** in various solvents. The information is intended to support research, development, and formulation activities where **sodium cyanurate** is a key component. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.

Introduction to Sodium Cyanurate

Sodium cyanurate is the sodium salt of cyanuric acid, a triazine compound. Depending on the stoichiometry of the neutralization reaction between cyanuric acid and sodium hydroxide, one, two, or all three of the acidic protons can be replaced by sodium ions, resulting in **monosodium cyanurate**, **disodium cyanurate**, and **trisodium cyanurate**, respectively. These salts are generally white, crystalline solids.^[1] Their solubility is a critical parameter in various applications, including as a chlorine stabilizer in swimming pools, in certain industrial processes, and potentially in pharmaceutical formulations.

The solubility of **sodium cyanurate** is influenced by several factors, including the specific salt form (mono-, di-, or trisodium), the temperature of the solvent, and the pH of the solution.^[1] Generally, being ionic compounds, **sodium cyanurates** are more soluble in polar solvents like water.^[1]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of different forms of **sodium cyanurate** in water.

Solubility of Sodium Cyanurate Salts in Water at 25°C

Compound	Solubility (g/100 mL of solution)
Monosodium Cyanurate	0.9
Disodium Cyanurate	5.7
Trisodium Cyanurate	14.1

Source:[2]

Solubility of Monosodium Cyanurate Monohydrate in Water

Compound	Temperature (°C)	Solubility (% w/w)
Monosodium Cyanurate Monohydrate	25	2.0
Monosodium Cyanurate Monohydrate, Dry	25	0.8

Source:[3][4]

Note on Data Discrepancies: The available data presents some variations, which may be attributable to differences in the experimental methods, the hydration state of the **sodium cyanurate**, or the definition of solubility (e.g., g/100 mL of solution vs. g/100 g of water). It is crucial for researchers to consider these factors when utilizing this data.

Temperature Dependence of Solubility in Water

While it is generally stated that the solubility of **sodium cyanurate** in water increases with temperature, specific quantitative data to construct a detailed solubility curve across a range of temperatures is not readily available in the reviewed literature.[1]

Solubility in Organic Solvents

There is a notable lack of quantitative data regarding the solubility of **sodium cyanurate** in organic solvents. As ionic salts, they are expected to have very low solubility in nonpolar organic solvents. Their solubility in polar organic solvents, both protic and aprotic, has not been well-documented in publicly available literature. For the parent compound, cyanuric acid, it is known to be slightly soluble in ethanol and acetone and has higher solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).^[5] However, this information cannot be directly extrapolated to its sodium salts.

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of **sodium cyanurate** in a given solvent, based on the widely used gravimetric method.^{[6][7][8]}

Principle

The gravimetric method for solubility determination involves preparing a saturated solution of the solute (**sodium cyanurate**) in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. From these measurements, the solubility can be calculated.^{[6][7]}

Materials and Equipment

- **Sodium Cyanurate** (specific form: mono-, di-, or trisodium, with known purity and hydration state)
- Solvent of interest (e.g., deionized water, ethanol)
- Analytical balance (± 0.0001 g)
- Thermostatic water bath or incubator
- Magnetic stirrer and stir bars
- Erlenmeyer flasks with stoppers

- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)
- Pre-weighed evaporation dishes or weighing boats
- Drying oven
- Desiccator

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **sodium cyanurate** to a known volume of the solvent in an Erlenmeyer flask. The presence of undissolved solid is essential to ensure saturation.
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).
 - Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
- Sample Collection and Filtration:
 - After the equilibration period, stop the stirring and allow the undissolved solid to settle.
 - Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a calibrated pipette.
 - Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.
- Gravimetric Analysis:

- Transfer the filtered, saturated solution to a pre-weighed, dry evaporation dish.
- Record the total mass of the dish and the solution.
- Carefully evaporate the solvent in a drying oven set to a temperature that is high enough to evaporate the solvent but low enough to avoid decomposition of the **sodium cyanurate** (e.g., 105°C for water).
- Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.
- Weigh the evaporation dish with the dry **sodium cyanurate** residue.
- Repeat the drying and weighing steps until a constant mass is obtained.

Data Calculation

The solubility can be expressed in various units. Here are the calculations for g/100 mL and g/100 g of solvent:

- Mass of the solute (m_{solute}): $(\text{Mass of dish} + \text{dry residue}) - (\text{Mass of empty dish})$
- Mass of the solution (m_{solution}): $(\text{Mass of dish} + \text{solution}) - (\text{Mass of empty dish})$
- Mass of the solvent (m_{solvent}): $m_{\text{solution}} - m_{\text{solute}}$
- Volume of the solution (V_{solution}): The volume of the supernatant taken (e.g., 10 mL)

Solubility in g/100 mL of solution: $(m_{\text{solute}} / V_{\text{solution}}) * 100$

Solubility in g/100 g of solvent: $(m_{\text{solute}} / m_{\text{solvent}}) * 100$

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the gravimetric determination of **sodium cyanurate** solubility.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the gravimetric determination of solubility.

Conclusion

This technical guide has summarized the currently available quantitative data on the solubility of **sodium cyanurate** in water and has provided a detailed experimental protocol for its determination. The key findings indicate that the solubility in water is dependent on the specific sodium salt, with **trisodium cyanurate** being the most soluble. A significant gap in the literature exists concerning the temperature-dependent solubility of these salts and their solubility in organic solvents. The provided experimental workflow offers a robust methodology for researchers to generate this missing data, which is crucial for the effective formulation and application of **sodium cyanurate** in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. poolhelp.com [poolhelp.com]
- 3. imperialpools.com [imperialpools.com]
- 4. msdsdigital.com [msdsdigital.com]
- 5. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]

- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Sodium Cyanurate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1629890#solubility-of-sodium-cyanurate-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com